molecular formula C21H20ClN3O3 B8281366 3-Benzoyl-1-(4-chloro-butyl)-5-(2-methyl-pyridin-3-yl)-1H-pyrimidine-2,4-dione

3-Benzoyl-1-(4-chloro-butyl)-5-(2-methyl-pyridin-3-yl)-1H-pyrimidine-2,4-dione

Cat. No. B8281366
M. Wt: 397.9 g/mol
InChI Key: LUNYOMQJSPIJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07727988B2

Procedure details

3-Benzoyl-1-(4-chloro-butyl)-5-iodo-1H-pyrimidine-2,4-dione (Prep 44, 541 mg, 1.25 mmol) was dissolved in degassed DME-water solution (5-1, 37.5 mL). 2-Methyl-pyridine 3-boronic acid (325 mg, 1.9 mmol), Na2CO3 (265 mg, 2.5 mmol), 2-(dicyclohexylphosphino)biphenyl (52 mg, 0.15 mmol) and Pd(PPh3)4 (288 mg, 0.25 mmol) were added and the mixture was refluxed for 3 hours. A second batch was run in parallel in the same reaction conditions on 3-Benzoyl-1-(4-chloro-butyl)-5-iodo-1H-pyrimidine-2,4-dione (Prep 44, 108 mg, 0.25 mmol) using 2-Methyl-pyridine 3-boronic acid (65 mg, 0.375 mmol), Na2CO3 (53 mg, 0.5 mmol), 2-(dicyclohexylphosphino)biphenyl (17.5 mg, 0.05 mmol) and Pd(PPh3)4 (57.75 mg, 0.05 mmol) dissolved in degassed DME-water solution (5-1, 7.5 mL). The crudes were then mixed and the solvents were evaporated under vacuum and the residue was partitioned between ethyl acetate and water. The organic phase was dried (Na2SO4) and evaporated; the crude was purified by flash chromatography with DCM-MeOH—NH4OH (98-2-0.2) and then loaded on SCX cartridge washing with MeOH and eluting with MeOH/NH3 95:5 to give the title compound (330 mg, 56% yield).
Quantity
57.75 mg
Type
catalyst
Reaction Step One
Quantity
17.5 mg
Type
catalyst
Reaction Step Two
Name
3-Benzoyl-1-(4-chloro-butyl)-5-iodo-1H-pyrimidine-2,4-dione
Quantity
541 mg
Type
reactant
Reaction Step Three
Name
DME water
Quantity
37.5 mL
Type
solvent
Reaction Step Three
Quantity
325 mg
Type
reactant
Reaction Step Four
Quantity
265 mg
Type
reactant
Reaction Step Four
Quantity
52 mg
Type
reactant
Reaction Step Four
Quantity
288 mg
Type
catalyst
Reaction Step Four
Quantity
65 mg
Type
reactant
Reaction Step Five
Quantity
53 mg
Type
reactant
Reaction Step Six
Name
DME water
Quantity
7.5 mL
Type
solvent
Reaction Step Seven
Yield
56%

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[C:14](=[O:15])[C:13](I)=[CH:12][N:11]([CH2:17][CH2:18][CH2:19][CH2:20][Cl:21])[C:10]1=[O:22])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:23][C:24]1[C:29](B(O)O)=[CH:28][CH:27]=[CH:26][N:25]=1.C([O-])([O-])=O.[Na+].[Na+].C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1>COCCOC.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1>[C:1]([N:9]1[C:14](=[O:15])[C:13]([C:29]2[C:24]([CH3:23])=[N:25][CH:26]=[CH:27][CH:28]=2)=[CH:12][N:11]([CH2:17][CH2:18][CH2:19][CH2:20][Cl:21])[C:10]1=[O:22])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4,6.7,^1:74,76,95,114|

Inputs

Step One
Name
Quantity
57.75 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
17.5 mg
Type
catalyst
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
Step Three
Name
3-Benzoyl-1-(4-chloro-butyl)-5-iodo-1H-pyrimidine-2,4-dione
Quantity
541 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C(N(C=C(C1=O)I)CCCCCl)=O
Name
DME water
Quantity
37.5 mL
Type
solvent
Smiles
COCCOC.O
Step Four
Name
Quantity
325 mg
Type
reactant
Smiles
CC1=NC=CC=C1B(O)O
Name
Quantity
265 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
52 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
Name
Quantity
288 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
Quantity
65 mg
Type
reactant
Smiles
CC1=NC=CC=C1B(O)O
Step Six
Name
Quantity
53 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
DME water
Quantity
7.5 mL
Type
solvent
Smiles
COCCOC.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
parallel in the same reaction conditions on 3-Benzoyl-1-(4-chloro-butyl)-5-iodo-1H-pyrimidine-2,4-dione (Prep 44, 108 mg, 0.25 mmol)
ADDITION
Type
ADDITION
Details
The crudes were then mixed
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the crude was purified by flash chromatography with DCM-MeOH—NH4OH (98-2-0.2)
WASH
Type
WASH
Details
washing with MeOH
WASH
Type
WASH
Details
eluting with MeOH/NH3 95:5

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)N1C(N(C=C(C1=O)C=1C(=NC=CC1)C)CCCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.